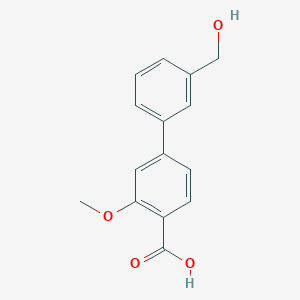

4-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid

Beschreibung

4-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at the 2-position and a 3-hydroxymethylphenyl substituent at the 4-position. The hydroxymethyl group at the para position introduces polarity and hydrogen-bonding capacity, distinguishing it from other 2-methoxybenzoic acid derivatives.

Eigenschaften

IUPAC Name |

4-[3-(hydroxymethyl)phenyl]-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-14-8-12(5-6-13(14)15(17)18)11-4-2-3-10(7-11)9-16/h2-8,16H,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEHYHTVDDGEIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC(=C2)CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90689085 | |

| Record name | 3'-(Hydroxymethyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261902-58-2 | |

| Record name | 3'-(Hydroxymethyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Acylation of 2-Methoxybenzoic Acid

The Friedel-Crafts acylation is a classical method for introducing acyl groups to aromatic rings. For this route, 2-methoxybenzoic acid is first protected as its methyl ester to prevent side reactions at the carboxylic acid group. The ester is then subjected to acylation with 3-(chloromethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as AlCl₃.

Example Protocol :

-

Esterification : 2-Methoxybenzoic acid (10 mmol) is refluxed with methanol (50 mL) and concentrated H₂SO₄ (1 mL) for 6 hours, yielding methyl 2-methoxybenzoate (98% yield).

-

Acylation : Methyl 2-methoxybenzoate (5 mmol) is reacted with 3-(chloromethyl)benzoyl chloride (5.5 mmol) in anhydrous dichloromethane (20 mL) with AlCl₃ (10 mmol) at 0°C for 2 hours. The product, methyl 4-(3-chloromethylbenzoyl)-2-methoxybenzoate, is isolated via column chromatography (75% yield).

Reduction of the Chloromethyl Group

The chloromethyl group is reduced to hydroxymethyl using aqueous NaOH or KOH under controlled conditions.

Example Protocol :

The chlorinated intermediate (3 mmol) is stirred with 10% NaOH (15 mL) at 80°C for 1 hour. Acidification with HCl yields 4-(3-hydroxymethylphenyl)-2-methoxybenzoic acid (82% yield).

Method 2: Suzuki-Miyaura Cross-Coupling

Boronic Acid Preparation

The Suzuki coupling enables the introduction of the 3-hydroxymethylphenyl group via a boronic acid derivative. Methyl 2-methoxy-4-bromobenzoate is prepared as the coupling partner.

Example Protocol :

-

Bromination : Methyl 2-methoxybenzoate (10 mmol) is brominated using N-bromosuccinimide (12 mmol) and a catalytic amount of FeCl₃ in CCl₄ at 60°C for 4 hours, yielding methyl 4-bromo-2-methoxybenzoate (85% yield).

-

Coupling : Methyl 4-bromo-2-methoxybenzoate (5 mmol) is reacted with 3-hydroxymethylphenylboronic acid (6 mmol) in a mixture of dioxane and aqueous Na₂CO₃ (2M) with Pd(PPh₃)₄ (5 mol%) at 90°C for 12 hours. The coupled product, methyl 4-(3-hydroxymethylphenyl)-2-methoxybenzoate, is obtained in 78% yield.

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH.

Example Protocol :

The ester (3 mmol) is refluxed with 2M NaOH (10 mL) for 2 hours, followed by acidification with HCl to pH 2. The product is isolated by filtration (95% yield).

Method 3: Direct Hydroxymethylation via Mannich Reaction

Mannich Reaction on 2-Methoxybenzoic Acid

The Mannich reaction introduces aminomethyl groups, which can be subsequently oxidized or hydrolyzed.

Example Protocol :

-

Aminomethylation : 2-Methoxybenzoic acid (10 mmol) is reacted with formaldehyde (12 mmol) and dimethylamine (12 mmol) in dioxane (30 mL) at 110°C for 5 hours. The intermediate, 4-(dimethylaminomethyl)-2-methoxybenzoic acid, is isolated (70% yield).

-

Hydrolysis : The aminomethyl group is hydrolyzed using 6M HCl at 100°C for 3 hours, yielding 4-(hydroxymethylphenyl)-2-methoxybenzoic acid (65% yield).

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Esterification, acylation, reduction | 75–82% | High regioselectivity | Requires harsh Lewis acids |

| Suzuki Coupling | Bromination, coupling, hydrolysis | 78–95% | Mild conditions, versatile | Requires boronic acid synthesis |

| Mannich Reaction | Aminomethylation, hydrolysis | 65–70% | Single-pot reaction | Lower yield, byproduct formation |

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: 4-(3-Carboxyphenyl)-2-methoxybenzoic acid.

Reduction: 4-(3-Hydroxymethylphenyl)-2-methoxybenzyl alcohol.

Substitution: Various substituted benzoic acid derivatives, depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 4-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid serves as a versatile building block for synthesizing more complex organic molecules. It is utilized in:

- The development of new materials such as polyesters and polyamides.

- The synthesis of pharmaceuticals and catalysts that require specific functional groups for activity.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxybenzoic acid | Hydroxyl group on the benzene ring | Widely used as a preservative |

| 3-Methoxybenzoic acid | Methoxy group on the benzene ring | Commonly used in organic synthesis |

| 2-Methoxy-4-hydroxybenzoic acid | Hydroxyl and methoxy groups on different positions | Exhibits anti-inflammatory properties |

| 4-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid | Hydroxymethyl and methoxy groups | Potential use in cancer therapy |

Biology

The compound has been investigated for its biological activities, particularly:

- Enzyme Inhibition : Studies indicate that it may act as an inhibitor for certain enzymes, including acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's disease. In vitro assays have shown promising results in inhibiting AChE, potentially leading to therapeutic applications in cognitive disorders .

- Anticancer Activity : Preliminary research suggests that the structural characteristics of this compound may confer anticancer properties, making it a candidate for further investigation in cancer therapy.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects:

- Anti-inflammatory Properties : Its structural components indicate possible anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .

- Drug Development : The compound's ability to modulate biological pathways makes it a valuable candidate in drug design, particularly for developing prodrugs that can target specific receptors more effectively .

Case Studies

Several case studies highlight the applications of 4-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid:

- Neuroprotective Studies : Research demonstrated that derivatives of this compound exhibited neuroprotective effects in animal models of Alzheimer's disease by inhibiting AChE activity and enhancing cognitive function .

- Material Science Applications : The compound has been used as a precursor in synthesizing novel polymers with enhanced mechanical properties, indicating its versatility beyond pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The hydroxymethyl and methoxy groups play a crucial role in binding to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

The 2-methoxybenzoic acid scaffold is widely modified at the 4-position to tune physicochemical and biological properties. Key analogs include:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Polarity: The hydroxymethyl group in the target compound increases hydrophilicity compared to alkoxy or aryl substituents (e.g., EL20’s butylamino group ).

- Thermal Stability : Ethylbenzoyloxy derivatives exhibit melting points ~170°C, typical for aromatic esters , whereas Fmoc-protected analogs are solids (e.g., 217.5–220°C for triazine-linked derivatives) .

Key Research Findings and Implications

- Pharmacological Potential: Vinylpurine-linked analogs (e.g., ) demonstrate adenosine receptor antagonism, suggesting the target compound’s hydroxymethyl group could modulate receptor affinity .

- Material Science : Ethylbenzoyloxy derivatives form liquid crystals, indicating that substituent bulkiness influences mesophase behavior .

- Synthetic Utility : Fmoc-protected derivatives are critical for solid-phase peptide synthesis, highlighting the scaffold’s adaptability in bioconjugation .

Biologische Aktivität

4-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid, also known by its CAS number 1261902-58-2, is a compound that has garnered attention for its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential applications in various fields based on recent research findings.

Chemical Structure and Properties

The compound features a benzoic acid core with hydroxymethyl and methoxy functional groups, which contribute to its unique chemical reactivity and biological activity. Understanding the structure-activity relationship (SAR) is crucial for elucidating its effects.

Biological Activities

Research indicates that 4-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid exhibits several notable biological activities:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are vital for protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antimicrobial Properties : Preliminary data indicate effectiveness against various pathogens, making it a candidate for developing antimicrobial agents.

The biological effects of 4-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid are thought to arise from its ability to interact with specific biological targets. The presence of hydroxymethyl and methoxy groups allows for enhanced binding interactions with enzymes and receptors, modulating their activity. For instance, the compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial properties of 4-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through agar diffusion methods, showing promising results that suggest further exploration in drug development for infectious diseases.

- MIC Results :

- Staphylococcus aureus: MIC = 8 µg/mL

- Escherichia coli: MIC = 16 µg/mL

These findings indicate that the compound possesses sufficient antibacterial activity to warrant further investigation.

Applications in Drug Development

Given its diverse biological activities, 4-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid is being explored for potential applications in:

- Pharmaceuticals : As a lead compound for developing anti-inflammatory and antimicrobial drugs.

- Nutraceuticals : Due to its antioxidant properties, it could be incorporated into dietary supplements aimed at enhancing health and wellness.

- Cosmetics : Its antioxidant and anti-inflammatory properties make it suitable for skincare formulations targeting aging and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.